2-Benzyloxy-5-fluorophenylboronic acid

Descripción general

Descripción

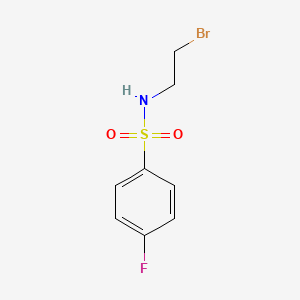

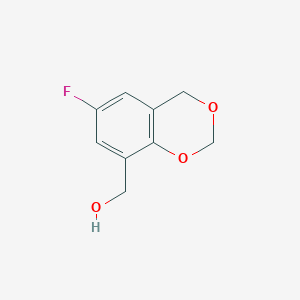

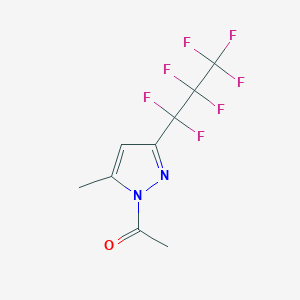

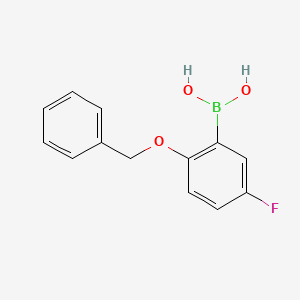

2-Benzyloxy-5-fluorophenylboronic acid is a chemical compound with the molecular formula C13H12BFO3 . It is also known by other names such as [2-(Benzyloxy)-5-fluorophenyl]boronic acid and Boronic acid, B-[5-fluoro-2-(phenylmethoxy)phenyl]- . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da .

Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-5-fluorophenylboronic acid consists of a benzene ring substituted with a benzyloxy group and a fluorine atom. The boronic acid group is attached to the benzene ring .Chemical Reactions Analysis

Boronic acids, including 2-Benzyloxy-5-fluorophenylboronic acid, are known to participate in various chemical reactions. They are particularly known for their role in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

2-Benzyloxy-5-fluorophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 442.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 73.8±3.0 kJ/mol and a flash point of 221.5±31.5 °C .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-Benzyloxy-5-fluorophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a key reagent, coupling with aryl or vinyl halides under the presence of a palladium catalyst. This method is widely used for synthesizing biphenyls, which are essential in pharmaceuticals, agrochemicals, and organic materials.

Synthesis of Heterocycles

The compound is utilized in the synthesis of various heterocyclic compounds . Heterocycles are frameworks of atoms that contain at least one atom different from carbon within the ring structure. These structures are the core of numerous drugs and are vital for medicinal chemistry.

Anion Receptor Development

2-Benzyloxy-5-fluorophenylboronic acid is used in the development of anion receptors . These receptors can bind selectively to anions, which is significant in creating sensors and transport systems for anions. Anion receptors are crucial in environmental monitoring and healthcare diagnostics.

Preparation of Phenylboronic Catechol Esters

This boronic acid derivative is a reactant for preparing phenylboronic catechol esters . These esters show promise as anion receptors for polymer electrolytes, which are important in the development of batteries and fuel cells.

Arylation of Alkenes

It serves as a reagent in the arylation of alkenes . Arylation is the introduction of an aryl group into a molecule, which is a fundamental transformation in the synthesis of complex organic molecules. This process is particularly useful in the pharmaceutical industry for the modification of drug molecules.

Material Science Applications

In material science, 2-Benzyloxy-5-fluorophenylboronic acid is involved in the modification of organic materials . Its ability to form stable covalent bonds with various substrates makes it a valuable compound for surface modification and the creation of functional materials.

Biological Studies

The boronic acid moiety of this compound allows for the exploration of biological systems . Boronic acids can interact with various biomolecules, providing insights into enzyme functions and the development of enzyme inhibitors.

Organic Synthesis

Lastly, 2-Benzyloxy-5-fluorophenylboronic acid is a versatile building block in organic synthesis . It can be used to introduce fluorinated benzyl groups into molecules, which is a common requirement in the synthesis of complex organic compounds, including those with potential pharmacological activities.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-Benzyloxy-5-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in methanol . These properties may influence its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of 2-Benzyloxy-5-fluorophenylboronic acid is influenced by environmental factors. For instance, the compound is recommended to be stored at room temperature, in a cool and dark place . It is also important to avoid dust formation and ensure adequate ventilation when handling the compound .

Propiedades

IUPAC Name |

(5-fluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIJNMCAPASXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382197 | |

| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-fluorophenylboronic acid | |

CAS RN |

779331-47-4 | |

| Record name | 2-benzyloxy-5-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxy-5-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.